Iminodiacetic acid

Overview

Description

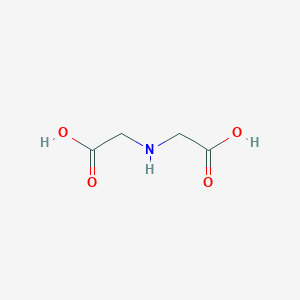

Iminodiacetic acid is an organic compound with the formula HN(CH₂CO₂H)₂. It is a white solid and a dicarboxylic acid amine. Despite its name, the nitrogen atom forms a secondary amino group rather than an imino group. The compound is known for its ability to form metal complexes by acting as a tridentate ligand, creating two fused five-membered chelate rings .

Mechanism of Action

Target of Action

Iminodiacetic acid (IDA) is a chelating ligand frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as an electron-pair donor . It forms stable complexes with intermediate and borderline Lewis metal ions, which are electron acceptors . IDA can also be employed in ion exchange chromatography to purify positively charged proteins at neutral pH values .

Mode of Action

The iminodiacetate dianion, a part of IDA, is a tridentate ligand that forms metal complexes by creating two, fused, five-membered chelate rings . When IDA is chelated with metal ions commonly used in IMAC, such as Cu (II), Ni (II), Zn (II), or Co (II), these ions interact with histidine, tryptophan, and cysteine residues accessible on protein surfaces using the nitrogen aromatic groups of imidazole and indole and sulfur of the thiol group of each amino acid .

Biochemical Pathways

IDA’s primary biochemical pathway involves its interaction with metal ions to form complexes. This property is utilized in various applications, including the purification of monoclonal antibodies and the modulation of peptide mobility in capillary electrophoresis .

Pharmacokinetics

It is known that several technetium-99m complexes of ida are used in cholescintigraphy scans (also known as hepatobiliary this compound scans) to evaluate the health and function of the gallbladder .

Result of Action

The result of IDA’s action is primarily seen in its ability to form stable complexes with metal ions. This property is exploited in various applications, such as the purification of monoclonal antibodies , and in medical diagnostics, where it is used in cholescintigraphy scans .

Action Environment

The action of IDA is influenced by environmental factors such as pH and the presence of metal ions. For instance, IDA can purify positively charged proteins at neutral pH values . Additionally, the presence of metal ions is crucial for IDA to form complexes and exert its action .

Biochemical Analysis

Biochemical Properties

Iminodiacetic acid forms a double five-membered chelate with tetra- and hexa-coordinate metal ions, since it is a tridentate chelator . It forms stronger complexes than the bidentate ligand glycine and weaker complexes than the tetradentate ligand nitrilotriacetic acid . It can also act as a bidentate ligand through its two carboxylate groups .

Cellular Effects

This compound has been shown to have significant effects on plasma haemostasis . It influences the kinetic parameters of the process of clot formation and fibrinolysis . At potential diagnostic concentrations, it does not alter the overall potential of clot formation and lysis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions . The iminodiacetate dianion is a tridentate ligand, forming these complexes by creating two, fused, five-membered chelate rings . This ability to form complexes allows it to interact with various biomolecules in the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown considerable promise for monoclonal antibody purification . Over time, it has been observed that the dynamic binding capacity and the maximum adsorption capacity of this compound are of the same order of magnitude as those found in the literature .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its ability to form complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: Iminodiacetic acid can be synthesized through various methods. One common method involves the acidification of this compound disodium salt using hydrochloric acid. The process includes adjusting the pH of the aqueous solution to slightly below the isoelectric point of this compound (pH 1.9-2.1), allowing the compound to precipitate out, followed by filtration and drying .

Industrial Production Methods: In industrial settings, this compound is often produced by the alkaline hydrolysis of iminodiacetonitrile. The process involves heating the mixture to around 70-80°C, followed by acidification with hydrochloric acid to obtain the this compound monosodium salt .

Chemical Reactions Analysis

Types of Reactions: Iminodiacetic acid undergoes various chemical reactions, including:

Chelation: Forms stable complexes with metal ions such as copper, nickel, zinc, and cobalt.

Substitution: Can react with other compounds to form derivatives, such as this compound hydrochloride.

Common Reagents and Conditions:

Chelation: Typically involves metal ions and this compound in aqueous solutions.

Substitution: Often requires specific conditions like solvent evaporation at room temperature.

Major Products:

Chelation: Metal-ion complexes.

Substitution: Derivatives like this compound hydrochloride.

Scientific Research Applications

Iminodiacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in immobilized metal-ion affinity chromatography (IMAC) for protein purification.

Biology: Employed in capillary electrophoresis to modulate peptide mobility.

Medicine: Forms complexes with technetium for hepatobiliary diagnostic agents.

Industry: Acts as an intermediate in the production of herbicides like glyphosate.

Comparison with Similar Compounds

- N-Methylimidodiacetic acid

- N-(2-Carboxyethyl)iminodiacetic acid

- Nitrilotriacetic acid

- N-Hydroxythis compound

Comparison: this compound forms stronger complexes than the bidentate ligand glycine but weaker complexes than the tetradentate ligand nitrilotriacetic acid . Its unique ability to act as both a tridentate and bidentate ligand through its two carboxylate groups sets it apart from similar compounds .

Properties

IUPAC Name |

2-(carboxymethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZBKCUXIYYUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt) | |

| Record name | Iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027098 | |

| Record name | Iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid | |

| Record name | Iminodiacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML | |

| Record name | IMINODIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

LEAD NITRATE ALONE OR CHELATED WITH DIFFERENT CHELATING AGENTS INCL IMINODIACETIC ACID (IDA) WAS ADMIN TO PREGNANT RATS ON DAYS 9, 11 OR 16 OF GESTATION. THE LEAD-CHELATE COMPLEX EITHER REDUCED OR EQUALED BUT DID NOT ENHANCE THE OVERALL EMBRYO OR FETAL TOXICITY. THERE WERE NO QUALITATIVELY DIFFERENT EFFECTS PRODUCED WITH CHELATED LEAD VERSUS LEAD ALONE. THE CHELATING AGENTS WERE MORE EFFECTIVE AFTER DAY 9 THAN DAYS 11 OR 16. EDTA PRODUCED THE GREATEST REDUCTION IN OVERALL EFFECT, WHILE IDA PROVIDED THE LEAST PROTECTION. | |

| Record name | IMINODIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC CRYSTALS | |

CAS No. |

142-73-4 | |

| Record name | Iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMINODIACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iminodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQM2L81M8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMINODIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247.50 °C. @ 760.00 mm Hg | |

| Record name | Iminodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

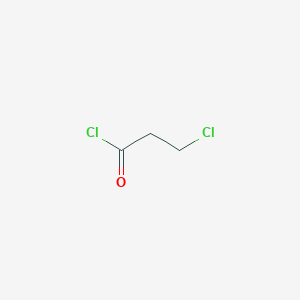

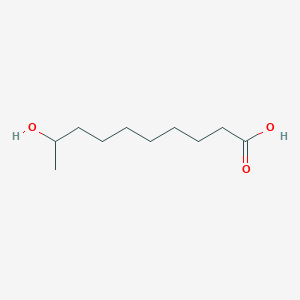

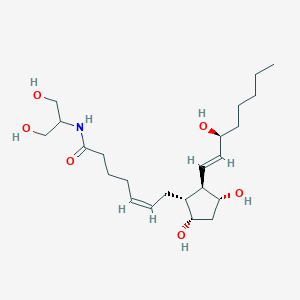

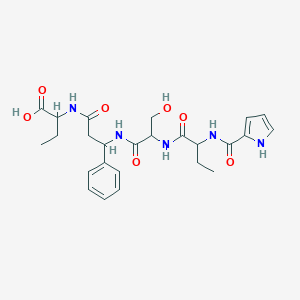

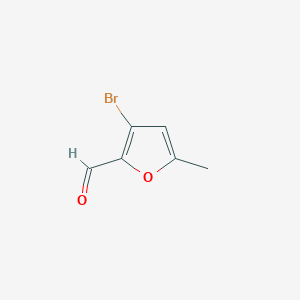

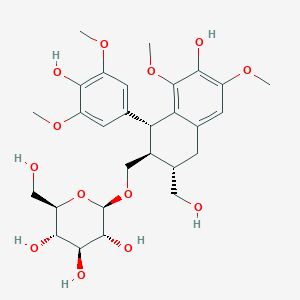

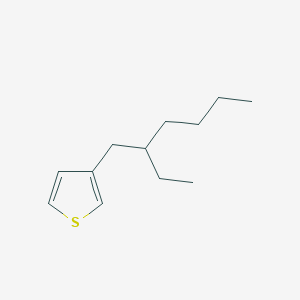

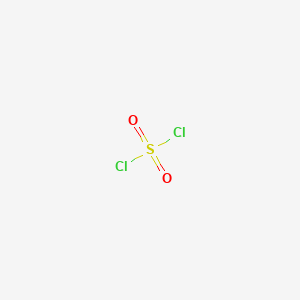

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Iminodiacetic acid (IDA) has the molecular formula C4H7NO4 and a molecular weight of 133.10 g/mol. []

A: Various spectroscopic techniques are employed to characterize IDA and its derivatives. These include: * Infrared (IR) Spectroscopy: Used to identify functional groups and study hydrogen bonding. For example, the presence of a short, strong hydrogen bond in alkyl-N-iminodiacetic acids is supported by a ν(O–H) stretching vibration at approximately 720 cm−1. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of IDA-containing molecules. Both 1H, 13C and 119Sn NMR have been utilized to characterize novel tin(IV) this compound–piperazinediium conjugates. [] * Electrospray Ionization Mass Spectrometry (ESI-MS): Used to determine the molecular weight and identify fragments of IDA derivatives, providing insights into their structure and composition. [] * UV-Vis Spectroscopy: Helpful in studying the solution behavior and coordination chemistry of IDA complexes with metal ions like vanadium(IV). [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: Offers information about the electronic structure and geometry of paramagnetic metal complexes containing IDA ligands, such as those with vanadium(IV). []

A: Graphene oxide-iminodiacetic acid conjugates synthesized via covalent modifications exhibit superior stability compared to those prepared by non-covalent methods. Covalent bonding leads to more robust and reliable drug carrier systems. []

A: The addition of this compound to the Nieuwland catalyst for acetylene dimerization results in a significant improvement in both acetylene conversion and the selectivity towards monovinylacetylene (MVA). [] This enhanced performance is attributed to IDA's ability to increase the electron density of Cu+ and modulate the acidity of the catalytic solution. []

A: Yes, waste sulfuric acid from the glycine glyphosate process can successfully replace hydrochloric acid as a catalyst in the synthesis of N-phosphonomethylthis compound (PMIDA) from this compound, formaldehyde, and phosphorous acid. This substitution does not negatively impact the yield or quality of PMIDA, providing an economically advantageous utilization of waste sulfuric acid. []

A: Alkyl-N-iminodiacetic acids with longer alkyl chains exhibit a higher tendency to form aggregates in water, demonstrating their potential as chelating surfactants. These molecules possess both surface-active properties due to the alkyl chain and metal-binding capabilities due to the this compound moiety. []

A: The structure of IDA derivatives significantly affects their complexation with metal ions. For instance, N-methyl-iminodiacetic acid (MIDA) forms stronger complexes with neptunyl(V) (NpO2+) compared to this compound (IDA) but weaker complexes than dipicolinic acid (DPA). This trend is attributed to the structural and electronic properties of each ligand. []

A: Cholestasis, both extrahepatic and intrahepatic, significantly impairs the hepatocyte uptake of 99mTc-PIPIDA. This finding highlights the importance of considering cholestasis as a factor potentially influencing the interpretation of hepatobiliary imaging, even in the presence of a patent biliary tree and normal serum bilirubin levels. []

A: High-performance liquid chromatography (HPLC) coupled with pre-column derivatization using p-toluenesulfonyl chloride (PTSC) is a suitable method for the determination of this compound and glycine in dehydrogenation products of diethanolamine. This method offers high accuracy and utilizes mild reaction conditions. []

A: While traditional chemical synthesis routes are prevalent for IDA production, research is exploring more sustainable alternatives. This includes investigating the feasibility of bio-based synthesis methods utilizing renewable resources and minimizing environmental impact. []

A: this compound is a key component in the synthesis of chelating resins, which find significant applications in wastewater treatment. These resins exhibit a high affinity for metal ions, enabling the selective removal and recovery of heavy metals from industrial wastewater. [] For example, Amberlite®IRC748, an this compound chelating resin, demonstrates high selectivity for indium, effectively separating it from iron in acidic solutions, which is highly relevant for indium recovery from zinc smelting residues. []

A: PAMAM dendrimers conjugated with gadolinium complexes of this compound derivatives show promise as MRI contrast agents. These conjugates demonstrate enhanced signal intensity in the liver in MRI studies, highlighting their potential for targeted imaging applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.